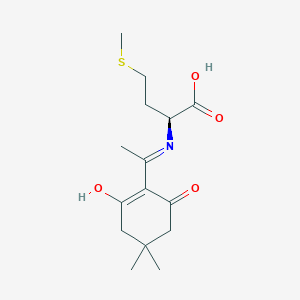

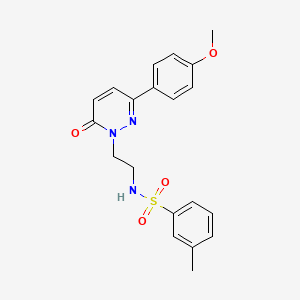

4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A series of novel derivatives, including compounds similar to 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide, were synthesized and evaluated for their antimicrobial and antifungal activities. These studies aimed to discover new potent agents against a variety of microbial strains. For example, the synthesis of 4-(substituted benzylidene)-2-(pyrazin-2-yl) oxazol-5(4H)-one derivatives involved a two-step process starting from pyrazine-2-carboxamide. These compounds were then tested for their efficacy against bacterial strains such as E.coli, K.pneumonia, S.aureus, B. Subtilis, and fungal strains like A.niger and S. cerevisiae. The introduction of electron-withdrawing groups like fluorine, bromine, and chlorine at the phenyl ring's p-position significantly enhanced biological activity (Rajurkar & Pund, 2014).

Green Chemistry and Catalysis

In the context of green chemistry, Keggin-type heteropolyacids were employed as environmentally benign catalysts for synthesizing new 2-Benzoylamino-N-phenyl-benzamide derivatives, including structures akin to 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide. This approach under microwave irradiations and solvent-free conditions resulted in high-yield reactions within a short time. The synthesized compounds were subjected to antibacterial and antifungal tests, showing significant inhibition of bacterial and fungal growth, highlighting their potential as effective antimicrobial agents (Ighilahriz-Boubchir et al., 2017).

Mitotic Inhibition in Plant Cells

A series of N-(1,1-dimethylpropynyl) benzamide compounds, including those with structural similarities to 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide, were investigated for their ability to inhibit mitosis in plant cells. Specific derivatives, particularly N-(1,1-dimethylpropynyl)-3-chlorobenzamide, demonstrated powerful and selective mitotic inhibition at concentrations as low as 0.1 μM. This effect was evident across various plant species, indicating the potential of these compounds in agricultural applications to control undesired plant growth or in the study of plant cell division mechanisms (Merlin et al., 1987).

Safety And Hazards

According to Sigma-Aldrich, the compound may cause skin irritation (H317) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Eigenschaften

IUPAC Name |

4-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(23)21-10-11-22-12-13-24-18(14-22)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZMWQJNKLKCDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2965295.png)

![7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2965296.png)

![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2965297.png)

![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2965300.png)

![7-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2965302.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2965304.png)

![2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2965307.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2965310.png)